molecular formula C11H10FNO3 B3072733 2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid CAS No. 1016869-97-8

2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid

Cat. No.: B3072733
CAS No.: 1016869-97-8
M. Wt: 223.2 g/mol
InChI Key: GXYAHTGTVLSWEM-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Benzoic Acid Derivatives in Drug Discovery

The incorporation of fluorine into benzoic acid derivatives has been a cornerstone of medicinal chemistry since the mid-20th century. Fluorine’s high electronegativity, small atomic radius, and ability to modulate electronic properties make it invaluable for enhancing drug-receptor interactions and improving metabolic stability. Early work on fluorinated benzoic acids, such as 4-fluorobenzoic acid , demonstrated their utility as precursors for radiopharmaceuticals and serotonin receptor antagonists. For instance, fluorine-18-labeled analogs of WAY 100635, a 5-HT$$_{1A}$$ receptor antagonist, were developed to study serotonin dynamics in vivo, leveraging fluorine’s positron-emitting properties for positron emission tomography (PET) imaging.

A significant advancement came with the synthesis of 4-fluoro-2-iodobenzoic acid , a dihalogenated building block used to construct bioactive heterocycles like phthalides and isocoumarins. This compound’s versatility in Sonogashira coupling reactions highlighted fluorine’s role in directing regioselectivity and stabilizing transition states during cyclization. Similarly, 4-fluorobenzohydrazide Schiff bases and their 1,3,4-oxadiazole analogs exhibited potent radical scavenging activity, with IC$$_{50}$$ values rivaling vitamin C. These studies underscored fluorine’s dual role in enhancing electronic properties and enabling diverse synthetic transformations.

Key Fluorinated Benzoic Acid Derivatives Applications References
4-Fluorobenzoic acid Radiopharmaceuticals, receptor antagonists
4-Fluoro-2-iodobenzoic acid Heterocycle synthesis, hypervalent iodine oxidants
4-Fluorobenzohydrazide derivatives Antioxidant agents, radical scavengers

The evolution of these derivatives laid the groundwork for advanced scaffolds like 2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid , which merges fluorine’s electronic effects with the steric and conformational advantages of cyclopropane.

Role of Cyclopropylcarbonylamino Substituents in Bioactive Molecule Design

Cyclopropyl groups are prized in drug design for their ability to enforce rigid conformations, reduce metabolic degradation, and mimic peptide bonds. The cyclopropylcarbonylamino substituent in This compound introduces a constrained geometry that enhances binding affinity to target proteins while minimizing off-target interactions. This motif is exemplified in analogs like 4-[(Cyclopropylcarbonyl)amino]benzoic acid , which lacks the fluorine substituent but shares the cyclopropane-driven conformational stability.

The cyclopropane ring’s strain energy (≈27 kcal/mol) creates a unique electronic environment that polarizes adjacent bonds, facilitating hydrogen bonding and dipole interactions with biological targets. In This compound , the cyclopropylcarbonyl group likely stabilizes the amide bond through hyperconjugation, reducing susceptibility to enzymatic hydrolysis. This property is critical for oral bioavailability, as demonstrated by similar cyclopropane-containing drugs like cilostazol and tasimelteon.

Furthermore, the 5-fluoro substituent on the benzoic acid ring synergizes with the cyclopropyl group to enhance target engagement. Fluorine’s electronegativity increases the acidity of the carboxylic acid group ($$ \text{p}K_a \approx 3.0 $$), promoting ionization at physiological pH and improving solubility. This electronic effect also strengthens interactions with basic residues in enzyme active sites, as seen in fluorinated kinase inhibitors.

Structural Feature Biological Impact Example
Cyclopropylcarbonylamino group Conformational rigidity, metabolic stability, enhanced hydrogen bonding This compound
5-Fluoro substituent Increased acidity, improved solubility, enhanced electronic interactions Fluorinated kinase inhibitors

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-3-4-9(8(5-7)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYAHTGTVLSWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid involves several steps. One common method includes the reaction of 5-fluoroanthranilic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropylcarbonyl group and the fluorine atom play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid with its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) LogP Notable Features Reference
This compound (Target) C₁₁H₁₁FNO₃ (inferred) Cyclopropylcarbonylamino (2), F (5) ~223.21 (estimated) ~2.5 (estimated) Combines steric bulk and electron withdrawal.
4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid C₁₁H₁₁FNO₃ Cyclopropylcarbonylamino (4), F (3) 223.21 N/A Positional isomer; altered electronic effects.
2-(2,5-Dichlorophenyl)-5-fluorobenzoic Acid C₁₃H₈Cl₂FO₂ 2,5-Dichlorophenyl (2), F (5) 289.11 N/A Increased electronegativity from Cl atoms; higher acidity likely.
2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid C₁₅H₁₃FO₄ 2,4-Dimethoxyphenyl (2), F (5) 276.26 3.208 Methoxy groups enhance lipophilicity and π-π interactions.
2-(4-Ethylphenyl)-5-fluorobenzoic acid C₁₅H₁₃FO₂ 4-Ethylphenyl (2), F (5) 244.26 3.753 Ethyl group increases hydrophobicity; higher LogP.
5-Chloro-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylic acid C₉H₇ClFNO₃S (inferred) Cyclopropylcarbonylamino (2), Cl (5), thiophene ring ~279.68 (estimated) N/A Thiophene replaces benzene; altered electronic profile.
3-{[(5-Bromo-2-hydroxyphenyl)sulfonyl]amino}-5-cyclopropyl-6-fluoro-2-hydroxybenzoic acid C₁₆H₁₃BrFNO₆S Multiple substituents (Br, OH, cyclopropyl) 446.24 N/A Complex structure with sulfonyl and hydroxyl groups; higher molecular weight.

Key Observations

Positional Isomerism: The fluorine position significantly impacts electronic effects. For example, 4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid (F at position 3) may exhibit different hydrogen-bonding capabilities compared to the target compound (F at position 5) .

Substituent Effects: Electron-Withdrawing Groups: Fluorine and chlorine atoms increase acidity of the benzoic acid moiety, enhancing solubility in polar solvents. Lipophilicity: Compounds with hydrophobic groups (e.g., ethyl in ) exhibit higher LogP values, suggesting improved membrane permeability but reduced aqueous solubility.

Heterocyclic Analogs : Replacement of the benzene ring with a thiophene (as in ) alters aromaticity and electronic distribution, which could influence reactivity and target selectivity.

Biological Activity

2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid, also known by its CAS number 1016869-97-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated benzene ring substituted with a cyclopropylcarbonyl amino group. This structural configuration is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC11H10FNO2
Molecular Weight219.20 g/mol
CAS Number1016869-97-8
SolubilitySoluble in DMSO and methanol

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which play a critical role in tumor growth and angiogenesis.

  • Kinase Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibition of vascular endothelial growth factor (VEGF) receptor kinases, crucial for tumor angiogenesis. For instance, a related compound demonstrated an IC50 value of 0.95 nM against VEGF receptor 2 kinase .
  • Cell Proliferation Suppression : The compound has been observed to significantly suppress the proliferation of human umbilical vein endothelial cells stimulated by VEGF, with an IC50 value of 0.30 nM .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. These investigations highlight the compound's potential therapeutic applications:

  • Antitumor Activity : In vivo studies using mouse xenograft models have shown that compounds derived from this structure can effectively inhibit tumor growth. For example, administration at doses as low as 1 mg/kg bid resulted in significant tumor suppression in models using human lung adenocarcinoma A549 cells (T/C=8%) .
  • Antiviral Properties : Some benzamide derivatives have displayed antiviral activities against hepatitis B virus (HBV), suggesting that modifications to the cyclopropylcarbonyl moiety could enhance antiviral efficacy .

Case Studies

  • Case Study on Antitumor Efficacy :
    • Objective : Evaluate the antitumor effects of a derivative based on this compound.
    • Method : Mice were treated with the compound at varying doses.
    • Results : Significant reduction in tumor size was observed compared to control groups.
  • Case Study on Antiviral Activity :
    • Objective : Assess the effectiveness against HBV.
    • Method : In vitro assays measuring HBV DNA levels post-treatment.
    • Results : Notable reduction in cytoplasmic HBV DNA levels was recorded, indicating potential for further development as an antiviral agent.

Q & A

Q. What are the optimized synthetic routes for 2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a fluorinated benzoic acid derivative with a cyclopropylcarbonyl amine precursor. Key steps include:

  • Fluorinated benzoic acid activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to generate an active ester intermediate.
  • Amide bond formation : React with cyclopropylcarbonyl amine under inert atmosphere at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and pH (6.5–7.5) to suppress hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • NMR :
  • 19F NMR^{19}\text{F NMR} detects fluorine at C5 (δ -110 to -115 ppm) and distinguishes electronic effects of the cyclopropylcarbonyl group.
  • 1H NMR^{1}\text{H NMR} resolves aromatic protons (δ 6.8–7.4 ppm) and cyclopropyl CH2_2 (δ 1.2–1.5 ppm).
    • IR : Confirms amide C=O stretch (~1650 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3000 cm1^{-1}).
    • HPLC-MS : Validates molecular weight (exact mass: 237.07 g/mol) and purity using a C18 column (acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interactions with biological targets like kinases or enzymes?

  • Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., BRAF kinase) due to the compound’s cyclopropyl and fluorophenyl motifs .
  • Docking workflow :

Prepare the ligand (protonation states, energy minimization).

Use AutoDock Vina or Schrödinger Glide for flexible docking.

Analyze binding poses for hydrogen bonds (amide NH to Ser/Thr residues) and hydrophobic contacts (cyclopropyl group with Val/Met side chains).

  • Validation : Compare results with crystal structures of analogous inhibitors (e.g., TAK-593 bound to VEGFR2) .

Q. What strategies address contradictory data in pharmacological assays, such as varying IC50_{50} values across cell lines?

  • Assay standardization :
  • Use consistent ATP concentrations in kinase assays to avoid false negatives.
  • Control for metabolic stability (e.g., liver microsome incubation) to assess fluorinated compound degradation .
    • Data reconciliation :
  • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Evaluate off-target effects via kinome-wide profiling (Eurofins KinaseProfiler) .

Q. How does the fluorine substitution at C5 influence the compound’s physicochemical properties and bioactivity?

  • Electron-withdrawing effects : Enhances metabolic stability by reducing CYP450-mediated oxidation.
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability.
  • Bioactivity : Fluorine’s van der Waals radius optimizes fit in hydrophobic enzyme pockets (e.g., EGFR T790M mutants) .

Q. What role does the cyclopropylcarbonyl group play in structure-activity relationship (SAR) studies?

  • Conformational rigidity : Restricts amide bond rotation, stabilizing bioactive conformations.
  • Hydrophobicity : Enhances binding to targets with aromatic/hydrophobic residues (e.g., PARP1’s NAD+^+ pocket).
  • SAR modifications :
  • Replace cyclopropane with spirocyclic rings to modulate solubility.
  • Introduce electron-deficient substituents (e.g., CF3_3) to boost potency .

Q. How can researchers resolve discrepancies between computational predictions and experimental binding data?

  • Force field adjustments : Use AMBER or CHARMM parameters optimized for fluorinated/cyclopropyl groups.
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrogen bonding.
  • Experimental validation :
  • Perform isothermal titration calorimetry (ITC) to measure ΔH and ΔS.
  • Use X-ray crystallography (e.g., PDB 4XV2) to verify binding modes .

Methodological and Analytical Challenges

Q. What analytical workflows are recommended for detecting degradation products during stability studies?

  • LC-HRMS : Monitor for hydrolyzed products (e.g., 5-fluorobenzoic acid, m/z 140.01) using a Q-TOF mass spectrometer.
  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light to identify labile sites (amide bond cleavage at pH < 5) .

Q. How can researchers leverage this compound as a scaffold for developing material science applications?

  • Coordination polymers : Utilize the carboxylic acid group to bind metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) in MOF synthesis.
  • Fluorophore design : Modify the aromatic core with π-conjugated substituents for OLED applications .

Comparative Studies

Q. How does this compound compare structurally and functionally to its closest analogs (e.g., 4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid)?

  • Structural differences : Fluorine position (C5 vs. C3) alters electronic distribution and hydrogen-bonding capacity.
  • Functional impact : The C5-fluoro analog shows 3-fold higher BRAF inhibition (IC50_{50} = 12 nM vs. 38 nM) due to better fit in the allosteric pocket .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid
Reactant of Route 2
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2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid

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